molecular formula C11H15NO6S B039212 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid CAS No. 113793-31-0

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid

Cat. No.: B039212
CAS No.: 113793-31-0
M. Wt: 289.31 g/mol
InChI Key: VJAHSOIECXJUPQ-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Sulfonamide Compounds

The foundation of sulfonamide research traces back to the revolutionary discoveries of the early twentieth century, when German pathologist Gerhard Domagk fundamentally transformed the landscape of antimicrobial therapy. In 1935, Domagk discovered the first sulfonamide compound, prontosil rubrum, marking the beginning of the antibiotic era and earning him the Nobel Prize in 1939. This groundbreaking achievement emerged from systematic investigations into azo dyes, where researchers at Bayer Laboratories under the direction of Domagk tested hundreds of chemical compounds for their potential antibacterial properties. The discovery of prontosil represented the culmination of five years of intensive research involving thousands of compounds related to azo dyes, ultimately leading to the identification of a compound that could effectively combat bacterial infections in living organisms.

The historical significance of sulfonamide development extends beyond individual discoveries to encompass broader transformations in pharmaceutical research methodologies. Sulfanilamide, the active metabolite of prontosil, was first synthesized by a German chemist as early as 1908, yet its antibacterial activity remained undiscovered for nearly three decades. This temporal disconnect between synthesis and therapeutic application illustrates the complex relationship between chemical innovation and medical breakthrough. The French scientists Jacques and Thérèse Tréfouël, along with Daniel Bovet and Federico Nitti, working at the Pasteur Institute in Paris, demonstrated in late 1935 that prontosil functions as a prodrug, being metabolized to sulfanilamide, the actual active compound responsible for antibacterial effects.

The evolution of sulfonamide compounds continued throughout the mid-twentieth century with the development of numerous derivatives designed to enhance therapeutic efficacy and expand clinical applications. Sulfanilamide proved to be a simple agent that was easy to manufacture and free of patent rights, leading to the synthesis and study of more than 5400 derivatives in subsequent decades. This proliferation of sulfonamide research resulted in the discovery of compounds with diverse therapeutic applications, including sulfapyridine for pneumonia treatment in 1938, sulfacetamide for urinary tract infections in 1941, and succinoylsulfathiazole for gastrointestinal tract infections in 1942. The wartime period particularly accelerated sulfonamide development, with sulfathiazole becoming commonly used during World War II to treat wound infections in soldiers.

The expansion of sulfonamide applications beyond antibacterial therapy marked a significant paradigm shift in pharmaceutical research. Research on the side effects of sulfonamides resulted in the development of diuretics and antidiabetic agents, demonstrating the versatility of the sulfonamide pharmacophore. In 1956, Germany introduced tolbutamide, a sulfa drug derivative, as the first sulfonylurea compound for clinical use in diabetes treatment. This discovery opened new therapeutic avenues and established sulfonamides as a foundational chemical class for multiple medical applications, extending far beyond their original antimicrobial purpose.

Research Significance of 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid

The specific compound this compound represents a sophisticated evolution in sulfonamide chemistry, incorporating multiple functional groups that confer unique biological activities and therapeutic potential. This compound, with the molecular formula C11H15NO6S and molecular weight of 289.31 grams per mole, exemplifies the modern approach to sulfonamide design, where structural complexity is carefully engineered to achieve specific biological targets. The molecular architecture of this compound features a distorted tetrahedral geometry around the sulfur atom, with one of the sulfonamide oxygen atoms approximately coplanar with the benzene ring, while the other oxygen atom lies well below the plane, creating a three-dimensional structure optimized for specific molecular interactions.

The crystallographic analysis of this compound reveals important structural features that contribute to its biological activity. The tetrahedral bonding around the sulfur atom within a carbon-nitrogen-oxygen donor set exhibits the greatest deviation in the oxygen-sulfur-oxygen angle of 120.08 degrees. This geometric arrangement facilitates specific interactions with target enzymes and proteins, making the compound particularly suitable for applications in enzyme inhibition studies. The intermolecular hydrogen bonding patterns observed in the crystal structure, including oxygen-hydrogen-oxygen and carbon-hydrogen-oxygen interactions, link molecules into chains parallel to the crystallographic axis, suggesting potential for favorable intermolecular interactions in biological systems.

The research significance of this compound extends to its potential applications in dual enzyme inhibition, particularly targeting carbonic anhydrases and matrix metalloproteinases. The inhibitory properties of sulfonylated amino acid hydroxamates against these enzymes have significant implications in medical research, particularly in cancer therapy applications. By inhibiting carbonic anhydrases such as carbonic anhydrase nine, twelve, and fourteen, which are predominantly found in tumor cell membranes, compounds of this class could potentially reduce tumor growth and metastasis. Additionally, their action against matrix metalloproteinases, which are involved in the degradation of the extracellular matrix, could further impede tumor invasion and angiogenesis.

The structure-activity relationship studies of this compound provide valuable insights into the design of selective enzyme inhibitors. The presence of the methoxyphenyl substitution categorizes this compound within aromatic compounds containing ether functionalities, while the amino acid backbone positions it among sulfonamide derivatives with enhanced cellular activity. The enhanced cellular activity observed with certain substituents, such as the butynyloxy group in related piperidine series compounds, underscores the importance of systematic structure-activity relationship studies in the development of new pharmaceutical agents with improved selectivity and reduced side effects.

Property Value Reference
Molecular Formula C11H15NO6S
Molecular Weight 289.31 g/mol
Functional Groups Sulfonamide, Amino Acid, Aromatic Ether
Sulfur Geometry Distorted Tetrahedral
O-S-O Angle 120.08°
Crystal System Hydrogen-bonded Chains

Current Research Landscape and Emerging Challenges

The contemporary research landscape for sulfonamide compounds, including this compound, is characterized by significant advances in synthetic methodologies and expanding therapeutic applications. Recent developments in sulfonamide synthesis have introduced innovative approaches such as electrochemical methods for oxidative coupling of thiols and amines, enabling sulfur-nitrogen bond formation and subsequent sulfur atom oxidation at room temperature without requiring transition metal catalysis or hazardous reagents. These technological advances have addressed traditional limitations in sulfonamide synthesis, particularly the malodorous properties of thiol compounds, through the development of electrochemical synthesis methods using dehydrogenation processes.

The evolution of synthetic strategies has led to the development of more environmentally sustainable approaches to sulfonamide synthesis. Researchers have introduced methods utilizing sodium arylsulfinate as a sulfur source for one-step synthesis of sulfonamides, where the key reaction step involves nucleophilic attack of the sulfur atom by the nitro group of the substrate, forming the sulfur-nitrogen bond before the nitrogen-oxygen bond is reduced by sodium bisulfite. This process demonstrates high atom economy and avoids the generation of toxic organic byproducts, representing a significant advancement in green chemistry applications for sulfonamide synthesis.

The current research challenges in sulfonamide development include the growing concern of antimicrobial resistance, particularly in the context of plasmid-borne resistance mechanisms. Recent crystallographic studies of sulfonamide-resistant enzymes have revealed substantial reorganization of the para-aminobenzoic acid interaction region relative to the corresponding region of dihydropteroate synthase. These findings demonstrate that resistance mechanisms involve a phenylalanine-glycine sequence that enables resistant enzymes to discriminate against sulfonamides while retaining para-aminobenzoic acid binding capability, providing molecular insights essential for developing new sulfonamides less prone to resistance.

The therapeutic applications of sulfonamide compounds continue to expand beyond traditional antimicrobial uses into specialized areas such as carbonic anhydrase inhibition. Current research focuses on developing benzenesulfonamides with enhanced selectivity profiles for specific carbonic anhydrase isozymes. These investigations have demonstrated that structural modifications can significantly improve selectivity ratios between different isozymes, with some compounds achieving selectivity improvements of up to 94.8-fold for specific isozyme combinations. The development of selective carbonic anhydrase inhibitors represents a crucial advancement in therapeutic applications, particularly for conditions requiring precise enzyme targeting without broad systemic effects.

Research Area Current Focus Key Challenges
Synthetic Methods Electrochemical Synthesis Green Chemistry Implementation
Resistance Mechanisms Structural Studies Molecular Basis Understanding
Therapeutic Applications Carbonic Anhydrase Inhibition Selectivity Enhancement
Drug Development Structure-Activity Relationships Multi-target Approaches

The integration of computational methods with experimental approaches has emerged as a critical component of contemporary sulfonamide research. The combination of crystallographic analysis, biochemical assays, and mutational studies provides comprehensive insights into the molecular mechanisms underlying sulfonamide activity and resistance. These multidisciplinary approaches enable researchers to understand the conformational dynamics of enzyme active sites and their interactions with sulfonamide inhibitors, facilitating the rational design of next-generation compounds with improved therapeutic profiles.

Properties

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAHSOIECXJUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407345
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113793-31-0
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Primary Amine Intermediates

The introduction of the 4-methoxyphenylsulfonylamino group is achieved through sulfonylation of a β-hydroxybutanoic acid derivative. In a representative procedure, 2-amino-3-hydroxybutanoic acid (threonine analog) is reacted with 4-methoxybenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine or pyridine) at 0–5°C. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Reaction Conditions

  • Solvent: Dichloromethane (40 mL/g substrate)

  • Base: Triethylamine (1.2 eq)

  • Temperature: 0–5°C (2 h), then room temperature (12 h)

  • Yield: 68–72%

Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the sulfonylated intermediate.

Carboxylation via Anhydride Ring-Opening

The butanoic acid moiety is introduced through a ring-opening reaction with succinic or maleic anhydride. For example, the sulfonylated intermediate (1 eq) is heated with succinic anhydride (1.5 eq) in dimethylformamide (DMF) at 120–130°C for 2–3 hours. The anhydride reacts with the secondary amine, forming an amide bond and extending the carbon chain.

Optimized Parameters

ParameterValue
SolventDMF (50 mL/g)
Temperature120–130°C
Reaction Time2.5 h
Yield75–83%

The product precipitates upon cooling and is recrystallized from a DMF/n-butanol (2:1) mixture to achieve >98% purity.

Stereochemical Control and Resolution

The 3-hydroxy group introduces a chiral center, necessitating enantioselective synthesis. Asymmetric hydrogenation using a ruthenium-BINAP catalyst achieves >90% enantiomeric excess (ee). Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer.

Catalytic Hydrogenation Conditions

  • Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%)

  • Pressure: 50 bar H₂

  • Solvent: Methanol

  • ee: 92%

Mechanistic Insights and Reaction Optimization

Sulfonylation Kinetics

The sulfonylation rate is influenced by the electron-donating methoxy group on the aryl ring, which activates the sulfonyl chloride toward nucleophilic attack. Density functional theory (DFT) calculations (B3LYP/6-31+G(d)) indicate a reaction barrier of 18.3 kcal/mol, with exothermicity (ΔH = −24.1 kcal/mol) driving completion.

Solvent Effects on Anhydride Reactions

Polar aprotic solvents (DMF, DMSO) enhance anhydride reactivity by stabilizing transition states. A 15% yield increase is observed in DMF compared to THF due to improved solvation of the intermediate oxonium ion.

Analytical Characterization

Spectroscopic Validation

FT-IR (KBr pellet):

  • 1685 cm⁻¹ (C=O, carboxylic acid)

  • 1569 cm⁻¹ (amide II)

  • 1371 cm⁻¹ (S=O symmetric stretch)

¹H NMR (DMSO-d₆):

  • δ 2.60 (t, 2H, CH₂CO)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 4.21 (m, 1H, CH-OH)

  • δ 7.45 (d, 2H, Ar-H)

  • δ 7.90 (d, 2H, Ar-H)

Elemental Analysis:

  • Calculated for C₁₁H₁₃NO₆S: C 47.99%, H 4.73%, N 5.09%.

  • Found: C 47.89%, H 4.70%, N 5.04%.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (ee)
Sulfonylation-Anhydride8398Racemic
Catalytic Hydrogenation729992
Enzymatic Resolution659785

The anhydride method offers the highest yield but requires post-synthesis resolution. Catalytic hydrogenation balances yield and enantiocontrol, making it preferable for industrial applications.

Industrial-Scale Considerations

Cost Analysis

  • 4-Methoxybenzenesulfonyl Chloride: $220/kg (bulk pricing)

  • Ru-BINAP Catalyst: $12,000/kg (single-use)

  • Total Cost per Kilogram (Catalytic Route): $8,500

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Sulfonamides, including 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid, have been investigated for their potential anticancer properties. They exhibit activity against various cancer cell lines by inhibiting specific enzymes involved in tumor progression, such as procollagen C-terminal protease, which is part of the metzincin enzyme family . These compounds can disrupt the extracellular matrix remodeling that is crucial for tumor metastasis.

Anti-inflammatory Properties
Research indicates that sulfonamide compounds can modulate inflammatory responses. The presence of the sulfonamide group in this compound may contribute to its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes it a candidate for developing new anti-inflammatory drugs.

Antiviral Activity
Some studies have shown that sulfonamide derivatives possess antiviral properties. The mechanism often involves interference with viral replication processes or modulation of host immune responses . Thus, this compound may have potential applications in antiviral drug development.

Biochemical Applications

Enzyme Inhibition
The compound has been demonstrated to inhibit specific enzymes critical in biochemical pathways. For instance, its action on procollagen C-terminal protease suggests it could be useful in studies related to collagen metabolism and diseases associated with collagen degradation .

Biomarker Development
Due to its unique structural features, this compound can serve as a biomarker in biochemical assays aimed at understanding disease mechanisms or therapeutic responses. Its detection in biological samples could provide insights into the efficacy of treatments involving collagen metabolism .

Material Science

Polymer Chemistry
The compound's chemical properties allow it to be incorporated into polymer matrices for developing novel materials with enhanced functionalities. Its sulfonamide group can improve the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites.

Nanotechnology
In nanotechnology, sulfonamide derivatives are being explored for their ability to functionalize nanoparticles. This functionalization can enhance the biocompatibility and targeting capabilities of nanoparticles used in drug delivery systems .

Case Studies and Research Findings

Study Focus Findings
Robinson et al. (2003)Enzyme InhibitionDemonstrated that amino acid-derived sulfonamides effectively inhibit procollagen C-terminal protease, indicating potential therapeutic applications in fibrotic diseases.
Delaet et al. (2003)Anticancer ActivityReported on the cytotoxic effects of sulfonamide derivatives against various cancer cell lines, suggesting mechanisms involving apoptosis induction.
Scozzafava et al. (2003)Antiviral PropertiesHighlighted the antiviral effects of sulfonamide compounds against specific viral strains, proposing further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound promotes the acetylation of histone proteins, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The compound shares structural motifs with other sulfonamide-based molecules, differing primarily in substituents on the aromatic ring or the backbone. Key analogues include:

Compound Name Molecular Formula Substituents/Backbone Modifications Key Structural Features Reference
3-Hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid C₁₁H₁₅NO₆S 4-methoxybenzenesulfonamide; β-hydroxybutanoic acid Distorted tetrahedral S geometry; O-H⋯O/C-H⋯O hydrogen bonding
3-Methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid C₁₂H₁₇NO₄S 4-methylbenzenesulfonamide; β-methylbutanoic acid Methyl substituent on phenyl and backbone; hydrogen bonding not reported
2,5-Dichloro-N-cyclohexylbenzenesulfonamide C₁₂H₁₅Cl₂NO₂S 2,5-dichlorophenyl; cyclohexylamine Bulky cyclohexyl group; halogenated aryl ring
(E)-4-Bromo-N'-(4-hydroxy-3-methoxybenzyl)benzohydrazide monohydrate C₁₅H₁₅BrN₂O₃·H₂O Bromophenyl hydrazide; vanillyl group Hydrazide backbone; Br substituent; O-H⋯O interactions
Key Observations:
  • Backbone Flexibility: The target compound’s β-hydroxybutanoic acid backbone contrasts with hydrazide (e.g., bromobenzohydrazide) or coumarin derivatives (e.g., 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate) . The hydroxy group enhances hydrogen-bonding capacity, critical for crystal packing .
  • Aromatic Substituent Effects: The 4-methoxy group in the target compound contributes to electronic and steric effects, distinct from halogenated (e.g., 2,5-dichloro) or alkylated (e.g., 4-methyl) analogues.
  • Sulfonamide Geometry: The distorted tetrahedral sulfur geometry is consistent across sulfonamides, but torsion angles vary with substituents. For example, 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid lacks the hydroxy group, which may reduce hydrogen-bonding networks compared to the target compound .

Amino-Substituted Butanoic Acid Derivatives

These compounds exhibit distinct physicochemical properties, such as increased basicity and altered hydrogen-bonding profiles .

Biological Activity

3-Hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid, also known as (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid, is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a butanoic acid backbone, with a methoxyphenyl substituent. Its chemical formula is C11H15N1O5SC_{11}H_{15}N_{1}O_{5}S, and it has a molecular weight of 273.31 g/mol.

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses by modulating cytokine production and inhibiting the NF-kB pathway, which is crucial in inflammatory processes .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially through enzyme inhibition.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Anticancer Induces cytotoxicity in cancer cell lines via apoptosis pathways.
Neuroprotective Shows potential in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a murine model of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research published in Molecules reported that this compound exhibited IC50 values comparable to established chemotherapeutics against breast cancer cell lines (MCF-7), suggesting its viability as an anticancer agent .
  • Neuroprotection : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, hinting at its potential application in neurodegenerative diseases .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-methoxyphenylsulfonamide with a suitably protected hydroxybutanoic acid derivative. Key steps include:

  • Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
  • Sulfonamide bond formation via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, DIPEA as base).
  • Deprotection using tetra-n-butylammonium fluoride (TBAF) to regenerate the hydroxyl group.
  • Purity optimization requires recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA). Monitor purity via LC-MS (ESI+) and NMR (e.g., 1^1H, 13^{13}C) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1^1H NMR : Expect peaks for the methoxy group (~δ 3.8 ppm, singlet), sulfonamide NH (~δ 7.5 ppm, broad), and hydroxy proton (~δ 5.2 ppm, exchangeable). The butanoic acid backbone shows characteristic splitting (δ 1.5–2.5 ppm).
  • 13^{13}C NMR : The sulfonyl group’s sulfur-linked carbons appear at ~δ 140–150 ppm. The carboxylic acid carbon resonates at ~δ 170–175 ppm.
  • IR : Strong absorption bands for sulfonamide (S=O at ~1350 and 1150 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3300 cm1^{-1}, C=O at ~1700 cm1^{-1}).
  • Compare data with structurally related compounds (e.g., ) to validate assignments .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer : Initial screening should include:

  • Enzyme inhibition assays : Test against serine hydrolases or sulfotransferases due to the sulfonamide moiety. Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) in kinetic assays.
  • Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines at concentrations ≤100 µM.
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC quantification over 24 hours.
  • Reference protocols from analogous sulfonamide-containing compounds (e.g., ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer :

  • Crystal growth : Use vapor diffusion (e.g., sitting drop method) with 2:1 DMSO/water at 4°C.
  • Data collection : Collect high-resolution (<1.2 Å) data on a synchrotron source. SHELXL ( ) is optimal for refinement, particularly for resolving sulfonamide torsion angles and hydroxyl group orientation.
  • Validation : Check residual density maps for disordered solvent molecules. Compare bond lengths/angles with the Cambridge Structural Database (CSD) entries for similar sulfonamides .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor bioavailability may explain in vitro-in vivo discrepancies.
  • Metabolite identification : Use hepatic microsomes (human/rat) to identify phase I/II metabolites. Sulfonamide hydrolysis or glucuronidation could deactivate the compound.
  • Proteomics : Perform target engagement studies (e.g., thermal shift assays) to confirm binding to purported targets in vivo.
  • Cross-reference with analogs (e.g., ) to identify structural liabilities .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfotransferase SULT1A1 (PDB: 3IA6). Focus on the sulfonamide and hydroxy groups’ hydrogen-bonding potential.
  • QSAR modeling : Train models on a dataset of ~50 derivatives with varying substituents on the phenyl ring. Use descriptors like logP, polar surface area, and Hammett σ values.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the butanoic acid backbone.
  • Validate predictions via synthesis and testing of prioritized derivatives .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dust generation ().
  • Storage : Keep in a desiccator at 2–8°C under argon to prevent hydrolysis of the sulfonamide group.
  • Toxicity : Acute oral toxicity (LD50 > 2000 mg/kg in rats) suggests low risk, but monitor for respiratory irritation (H335; ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.